molecular formula C17H16N2O3S B421616 Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate CAS No. 352555-24-9

Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B421616
CAS No.: 352555-24-9
M. Wt: 328.4g/mol
InChI Key: SURAANZTKGOQJC-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the thieno[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as ethyl, benzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable thieno precursor, the reaction with benzyl and methyl substituents can be facilitated using reagents such as ethyl chloroformate and appropriate catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

352555-24-9

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4g/mol

IUPAC Name

ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-14-13(11(2)23-15)16(20)19(10-18-14)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

SURAANZTKGOQJC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C=N2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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